1-(2,4-dichlorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
Description
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-N-(3-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3S/c1-14-4-2-5-16(12-14)24-21(27)26-11-10-25-9-3-6-19(25)20(26)17-8-7-15(22)13-18(17)23/h2-9,12-13,20H,10-11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGESWTWXYFTUGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)N2CCN3C=CC=C3C2C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,4-dichlorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : CHClNS
- Molecular Weight : 363.28 g/mol
The structure features a pyrrolo-pyrazine core, which is known for its diverse biological activities.
Mechanisms of Biological Activity
Research indicates that the compound exhibits a range of biological activities, primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes that are crucial in inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory cytokines.
- Antioxidant Properties : It may also exhibit antioxidant activity, which helps in mitigating oxidative stress in cells.
- Neuroprotective Effects : Preliminary studies suggest that it could protect neuronal cells from damage caused by neuroinflammation.
1. Anti-inflammatory Activity
A significant area of research has focused on the anti-inflammatory properties of the compound. In vitro studies demonstrated that it can significantly reduce the production of nitric oxide (NO) and pro-inflammatory cytokines in activated microglial cells. The mechanism involves the suppression of the NF-κB signaling pathway, which is crucial for inflammatory responses .
2. Anticancer Potential
The compound's structure suggests potential anticancer activity. Similar compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives containing similar functional groups have been reported to inhibit the proliferation of colon and breast cancer cells .
Case Studies
Several studies have highlighted the biological activity of related compounds, providing insights into potential therapeutic applications:
- Neuroprotective Study : In a study involving MPTP-induced neurotoxicity in mice, treatment with similar compounds resulted in decreased levels of inflammatory markers and improved behavioral outcomes .
- Cytotoxicity Assays : Compounds structurally related to this compound were tested against various cancer cell lines (e.g., HCT-116 and MCF-7), showing promising IC values that indicate significant cytotoxicity .
Comparative Biological Activity Table
Comparison with Similar Compounds
Key Observations :
- The 2,4-dichlorophenyl group in the target compound increases logP compared to the 4-ethoxyphenyl () due to greater halogen-induced lipophilicity.
- The m-tolyl group provides intermediate steric bulk compared to 2,6-diethylphenyl () and 3-fluorophenyl ().
- The absence of a pyridinyl nitrogen (cf. ) reduces hydrogen-bonding capacity and polar surface area in the target compound.
Q & A
Basic: What are the common synthetic routes for preparing 1-(2,4-dichlorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide?
The synthesis typically involves multi-step reactions starting with condensation of a substituted phenyl precursor (e.g., 2,4-dichlorophenyl derivatives) with thiosemicarbazide or thioamide intermediates. A core step includes cyclization under reflux in ethanol or DMF, catalyzed by bases like K2CO3 or acids such as HCl. For example, analogous compounds are synthesized via:
Core formation : Reacting 4-(2,4-dichlorophenyl)-2,4-dioxobutanoic acid with thiosemicarbazide to form the pyrrolo-pyrazine backbone.
Substitution : Introducing the m-tolyl group via nucleophilic substitution or coupling reactions.
Purification : Chromatography (silica gel) or recrystallization from ethanol/water mixtures .
Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?
Key methods include:
- <sup>1</sup>H/<sup>13</sup>C NMR : To identify aromatic protons (δ 6.8–7.5 ppm for dichlorophenyl and m-tolyl groups) and carbothioamide signals (δ ~170 ppm for C=S).
- IR Spectroscopy : Peaks at ~1250 cm<sup>−1</sup> (C=S stretch) and ~3300 cm<sup>−1</sup> (N-H stretch).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup>) and fragmentation patterns .
Basic: How does the carbothioamide group influence reactivity in this compound?
The carbothioamide moiety enhances electrophilicity at the sulfur atom, enabling nucleophilic substitutions (e.g., with amines or alcohols) and metal coordination. It also increases stability under acidic conditions compared to carboxamides. Reactivity can be modulated by adjusting solvent polarity (e.g., DMF for SN2 reactions) or using catalysts like Pd for cross-coupling .
Advanced: How can Suzuki-Miyaura cross-coupling optimize functionalization of the pyrrolo-pyrazine core?
Palladium-catalyzed coupling (e.g., with arylboronic acids) at halogenated positions (e.g., bromine at C-6 or C-8) introduces diverse substituents. Example protocol:
Use Pd(OAc)2/BINAP as a catalyst system.
React with arylboronic acids (1.2 eq) in THF at 80°C for 12–24 hours.
Purify via column chromatography (hexane/EtOAc). Yields >70% are achievable for analogous compounds .
Advanced: How to resolve contradictions in biological activity data across structural analogs?
Discrepancies often arise from substituent effects on target binding. For example:
- Electron-withdrawing groups (e.g., Cl on phenyl rings) may enhance enzyme inhibition but reduce solubility.
- Meta-substituents (e.g., m-tolyl) can sterically hinder receptor interactions compared to para-substituted analogs.
Validate hypotheses via:
Docking studies : Compare binding poses using software like AutoDock.
SAR assays : Synthesize derivatives with controlled substituent variations (e.g., replacing Cl with OMe) .
Advanced: What computational strategies predict the compound’s photophysical or electronic properties?
DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze HOMO-LUMO gaps (relevant for fluorescence).
TD-DFT : Simulate UV-Vis spectra (λmax ~300–400 nm for conjugated systems).
Molecular dynamics : Assess stability in solvated environments (e.g., water/DMSO mixtures) .
Advanced: How to evaluate pH-dependent stability for formulation studies?
Accelerated degradation tests : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours.
Monitor degradation : Use HPLC to quantify parent compound loss.
Identify breakdown products : LC-MS for structural elucidation.
Carbothioamides generally show higher stability at pH 5–7 but hydrolyze to carboxamides under strongly acidic/basic conditions .
Advanced: What strategies improve selectivity in receptor-binding assays?
Competitive binding assays : Use radiolabeled ligands (e.g., [<sup>3</sup>H]Norepinephrine) to assess displacement.
Mutagenesis studies : Modify receptor residues (e.g., sigma-1 receptor’s Gi/o protein coupling domain) to pinpoint interaction sites.
Substitution profiling : Compare activity of m-tolyl vs. thiophen-2-yl analogs (see ) to identify steric/electronic drivers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
